(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
The compound (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxyhex-5-yn-2-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol include other cyclopenta[a]phenanthrenes with different substituents or stereochemistry.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the hydroxyhex-5-yn-2-yl group, which can impart unique chemical and biological properties. This makes it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C25H38O2 |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19?,20?,21?,22?,23-,24-,25+/m0/s1 |
InChI Key |
SCMAJJQBADBBSM-CTYLSOQOSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2[C@@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
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